molecular formula C17H16Cl2N4O2 B1193786 TDI007635

TDI007635

Cat. No. B1193786
M. Wt: 379.241
InChI Key: CUFQQVSCNCLUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TDI007635 is an isomeric analog of G140 (GLXC-21161), acting as an inhibitor of h-cGAS (IC 50 = 0.0428µM).

Scientific Research Applications

Transdisciplinary Research Approach

TDI007635, as a research topic, appears to be closely related to the concept of transdisciplinary research (TDR). TDR is a participatory research approach that integrates knowledge from various disciplines to address complex societal problems. It is increasingly used in sustainability science and is promoted by research programs and agencies for sustainable development. However, the adoption of TDR varies widely among projects, with a clear lack of conceptual knowledge of TDR in many cases. Current academic structures limit the ability of researchers to thoroughly adapt to the requirements of TDR, suggesting the need for further communication and educational efforts to promote TDR (Zscheischler, Rogga, & Busse, 2017).

TDR in Land-Use Science

In land-use science, the benefits of TDR have been widely heralded, but empirical findings to support its added value are scarce. A review of 299 articles found that despite increasing conceptual consistency in TDR, the gap between theory and practice remains substantial. This highlights the challenges in implementing TDR and its science and process-centered nature, with unproven benefits in addressing real-world problems within the field of land use (Zscheischler & Rogga, 2015).

Evaluating Societal Effects of TDR

Evaluating the societal effects of TDR projects is crucial, particularly those that integrate knowledge of researchers and stakeholders through collaborative processes. An evaluation framework has been developed to assess these effects, focusing on outputs, impacts, and outcomes. This framework links outputs and outcomes of TDR processes via impacts using a mediating variables approach. Such evaluation models are essential for assessing the influence of TDR on stakeholder decision-making capacity (Walter, Helgenberger, Wiek, & Scholz, 2007).

TDR in Cancer-Healing Systems Research

A unique application of TDR is seen in the study of cancer-healing systems, specifically in the cooperation between Western biomedical physicians and indigenous Mayan medical specialists. This research required the development of new methods to overcome biases and ethnocentric behaviors, leading to successful knowledge integration at various levels throughout the study. This approach can be beneficial in facilitating participatory health research in complex intercultural settings (Berger-González et al., 2016).

TDR in Substance Use and Misuse Research

In substance use and misuse research, transdisciplinary scientific collaborations (TDSCs) are seen as potential means to strengthen research and prevention. TDSCs integrate different scientific disciplines and methodologies to create a more comprehensive understanding of substance use and misuse. However, research on TDSC remains nascent, and its value to the field requires further exploration (Fuqua, Stokols, Gress, Phillips, & Harvey, 2004).

properties

Product Name

TDI007635

Molecular Formula

C17H16Cl2N4O2

Molecular Weight

379.241

IUPAC Name

1-(6,7-Dchloro-9-(1-methyl-1H-pyrazol-4-yl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethan-1-one

InChI

InChI=1S/C17H16Cl2N4O2/c1-22-6-9(5-20-22)10-4-12(18)16(19)17-15(10)11-7-23(14(25)8-24)3-2-13(11)21-17/h4-6,21,24H,2-3,7-8H2,1H3

InChI Key

CUFQQVSCNCLUFL-UHFFFAOYSA-N

SMILES

O=C(N(C1)CCC(N2)=C1C3=C2C(Cl)=C(Cl)C=C3C4=CN(C)N=C4)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TDI007635;  TDI-007635;  TDI 007635

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.